2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)
Description
This compound, identified by CAS number 33145-10-7 , belongs to the anthra[1,2-d]imidazole-6,11-dione family, characterized by a fused anthraquinone-imidazole core. The structure features a 2,5-dichloro-1,4-phenylene linker connecting two anthra[1,2-d]imidazole-6,11-dione moieties.
Properties
CAS No. |
40783-05-9 |
|---|---|
Molecular Formula |
C36H16Cl2N4O4 |
Molecular Weight |
639.4 g/mol |
IUPAC Name |
2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42) |
InChI Key |
MLQFPPIUTFMVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) can be conceptually divided into three major stages:
Preparation of Anthra[1,2-d]imidazole-6,11-dione Core
- Anthraquinone derivatives (e.g., 1,4,5,8-anthracenetetrone or substituted anthraquinones)
- Diamines or amino-aldehydes for imidazole ring formation
- Reagents for cyclization such as glyoxal, ammonia or equivalents
Debus-Radziszewski Imidazole Synthesis: This classical method involves condensation of a 1,2-dicarbonyl compound (like glyoxal) with aldehydes and ammonia or amines to form imidazole rings. For anthraquinone-based imidazoles, the anthraquinone moiety is functionalized with appropriate aldehyde or keto groups to participate in this condensation.
Cyclization via Alpha-Halo Ketones: Anthraquinone derivatives bearing alpha-halo ketones can be reacted with amidines or amines to form the imidazole ring through nucleophilic substitution and ring closure.
Dehydrogenation of Imidazolines: Precursor imidazoline intermediates can be oxidized to the corresponding imidazole derivatives using oxidizing agents such as DDQ or manganese dioxide.
- Polar solvents such as water, ethanol, or dioxane are typically used due to the polar nature of imidazole rings.
- Elevated temperatures (80–120 °C) facilitate cyclization.
- Acidic or basic catalysts may be employed to drive the condensation reactions.
Functionalization of the 2,5-Dichloro-1,4-Phenylene Linker
- 1,4-Dichlorobenzene or 2,5-dichlorobenzene derivatives serve as the aromatic linker core.
3.2. Functionalization Strategy
The dichlorophenylene unit is pre-functionalized with chloro substituents at the 2 and 5 positions to enable selective nucleophilic aromatic substitution or cross-coupling reactions.
The dichlorophenylene serves as a rigid linker to couple two anthraquinone-imidazole units at the 2-positions of the imidazole rings.
Coupling of Anthraquinone-Imidazole Units to Dichlorophenylene
Nucleophilic Aromatic Substitution (SNAr): The nitrogen at the 2-position of the imidazole can act as a nucleophile to displace chlorine atoms on the dichlorophenylene ring under appropriate conditions (e.g., polar aprotic solvents, elevated temperature).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods (such as Buchwald-Hartwig amination) can be employed to couple imidazole nitrogen to aryl chlorides efficiently.
- Use of bases like potassium carbonate or cesium carbonate to deprotonate the imidazole nitrogen.
- Polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures (100–140 °C).
- Palladium catalysts and ligands if cross-coupling is used.
Summary Table of Preparation Steps
| Step No. | Stage | Starting Materials | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Anthraquinone-imidazole core | Anthraquinone derivatives, glyoxal, ammonia | Acid/base catalysis, polar solvents, heat | Formation of anthra[1,2-d]imidazole-6,11-dione core |
| 2 | Phenylene linker functionalization | 1,4-Dichlorobenzene derivatives | Chlorination or direct use of dichlorobenzene | 2,5-Dichloro-1,4-phenylene linker |
| 3 | Coupling | Anthraquinone-imidazole, dichlorophenylene | SNAr or Pd-catalyzed amination, base, polar aprotic solvent, heat | Bis-imidazole linked by dichlorophenylene |
Research Findings and Notes
The imidazole ring in such compounds exhibits excellent solubility in polar solvents, facilitating purification and reaction processes.
Intramolecular hydrogen bonding within the imidazole moiety stabilizes the structure and can influence reactivity.
Synthetic routes for imidazole derivatives typically rely on classical methods like Debus-Radziszewski synthesis, which can be adapted for anthraquinone systems.
The presence of chloro substituents on the phenylene linker provides reactive sites for nucleophilic substitution, enabling efficient coupling.
Purification of the final bis-imidazole compound usually involves recrystallization from suitable solvents or chromatographic techniques.
Additional Considerations
Reaction monitoring by TLC, NMR, and mass spectrometry is essential to confirm intermediate and final product formation.
Optimization of reaction conditions (temperature, solvent, catalyst loading) improves yields and purity.
The synthetic methodology may be adapted to introduce other substituents on the phenylene ring or anthraquinone units to modulate biological activity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can occur at the dichlorophenylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of anthraquinone compounds exhibit antitumor and antimicrobial activities, which may extend to this compound as well.
Material Science
In material science, this compound can be utilized in the synthesis of advanced materials such as organic semiconductors and photonic devices. Its unique electronic properties enable it to function effectively in organic light-emitting diodes (OLEDs) and solar cells.
Data Table: Comparison of Organic Materials
| Material Type | Conductivity (S/m) | Application Area |
|---|---|---|
| Organic Semiconductors | Varies (10^-6 to 10^-3) | Electronics |
| OLEDs | High | Display Technology |
| Solar Cells | Moderate | Renewable Energy |
Analytical Chemistry
The compound is also significant in analytical chemistry for its use in high-performance liquid chromatography (HPLC). It can be analyzed using reverse-phase HPLC techniques, which are essential for separating complex mixtures in pharmaceutical formulations.
Case Study: HPLC Method Development
Research employing HPLC methods has successfully isolated impurities from pharmaceutical compounds using this specific anthra[1,2-d]imidazole derivative as a standard reference material. This application underscores its utility in quality control processes within drug manufacturing.
Toxicological Studies
Given the presence of chlorine atoms in its structure, toxicological evaluations are critical for understanding the safety profile of this compound. Preliminary studies indicate that it possesses toxic properties if ingested or inhaled.
Toxicity Profile
| Route of Exposure | Toxicity Level |
|---|---|
| Ingestion | Toxic |
| Skin Contact | Toxic |
| Inhalation | Toxic |
These findings necessitate careful handling and further investigation into its safety for human use.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis.
Binding: The compound binds to DNA and proteins, altering their function and leading to cellular effects.
Comparison with Similar Compounds
Key Structural Comparisons :
- Substituent Effects : The dichloro group increases molecular rigidity and electron-withdrawing effects compared to fluorine or hydrogen substituents. This may alter π-π stacking interactions in DNA binding or electrochemical stability in energy storage applications .
- Conformational Differences: Derivatives with isoindolindionylpropyl groups (e.g., 1,3-Bis[3-(1,3-dioxoisoindolin-2-yl)propyl]-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione) exhibit bent anthraquinone backbones and orthogonal isoindoline rings, whereas the dichloro derivative’s planar structure may enhance intercalation with DNA .
Photophysical and Electronic Properties
The parent compound, 2-phenyl-anthra[1,2-d]imidazole-6,11-dione, exhibits absorption maxima at 273 nm (n-π* and π-π* transitions) and 405 nm (intramolecular charge transfer) . Substituted derivatives show redshifted or broadened spectra due to auxiliary chromophores. For instance:
- Compound 3 (2-(4-bis(4-methoxyphenyl)amino)phenyl derivative): Enhanced ICT transitions with absorption beyond 450 nm .
Telomerase Inhibition
Anthra[1,2-d]imidazole-6,11-dione derivatives are potent telomerase inhibitors. In a 2012 study, compounds 16, 39, and 40 (substituted with phenyl, bromophenyl, and methoxyphenyl groups) repressed hTERT expression at IC50 values <10 µM without significant cytotoxicity . The dichloro derivative’s activity remains unquantified in the evidence, but its structural similarity suggests comparable or enhanced potency due to improved DNA binding from Cl substituents .
Cytotoxicity
Sulfur-substituted analogs (e.g., anthra[1,2-c][1,2,5]thiadiazole-6,11-dione) show IC50 values of 0.5–5 µM against cancer cells, attributed to dual telomerase inhibition and topoisomerase interference . The dichloro derivative’s cytotoxicity profile is unreported but may differ due to distinct electronic interactions.
Comparative Data Table
Biological Activity
2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione), also known by its CAS number 40783-05-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C36H16Cl2N4O4 |
| Molecular Weight | 639.44 g/mol |
| Density | 1.62 g/cm³ |
| LogP | 7.63 |
| PSA (Polar Surface Area) | 125.64 Ų |
Anticancer Properties
Research indicates that 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that it activates intrinsic apoptotic pathways characterized by mitochondrial membrane potential disruption and caspase activation.
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in xenograft models when treated with this compound.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cancer progression:
- DNA Intercalation : The structure allows for intercalation into DNA helix, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cancer cells, leading to cellular damage and apoptosis.
- Epigenetic Modulation : Some studies suggest that it may influence gene expression through epigenetic mechanisms.
Study 1: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 5 μM, indicating potent anticancer effects.
Study 2: HepG2 Cell Line
Another investigation focused on HepG2 liver cancer cells revealed that the compound induced significant apoptosis as evidenced by increased Annexin V staining and activated caspases. The study concluded that the compound could serve as a lead candidate for further development in liver cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
